

An In-depth Technical Guide on 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, also known as N-Cbz-piperidine-4-carboxylic acid, is a derivative of piperidine and a crucial intermediate in organic synthesis.^[1] Its structure, featuring a piperidine ring with a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a carboxylic acid group at the 4-position, makes it a versatile building block in medicinal chemistry.^[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmaceuticals.

Core Chemical Properties

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a white to off-white crystalline solid at room temperature.^{[2][3]} It is relatively stable under standard conditions but may degrade upon exposure to high temperatures or light.^{[3][4]} While it has low solubility in water, it is soluble in organic solvents such as methanol, dimethylformamide (DMF), and dichloromethane.^{[3][4][5]}

Quantitative Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[5][6][7]
Molecular Weight	263.29 g/mol	[5][6][7]
Melting Point	78 °C	[4][5][7]
Boiling Point (Predicted)	443.9 ± 45.0 °C	[4][5]
Density (Predicted)	1.265 ± 0.06 g/cm ³	[4][5][7]
pKa (Predicted)	4.55 ± 0.20	[2][3]
XLogP3	1.6	[7]
Vapor Pressure	1.16E-08 mmHg at 25°C	[3][7]
Flash Point	222.3 ± 28.7 °C	[7]
Refractive Index	1.569	[7]

Spectroscopic Data

While specific spectra are not detailed in the provided literature, comprehensive spectroscopic data including ¹H NMR, ¹³C NMR, and IR spectra for **1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid** and its derivatives are available through various chemical databases and suppliers. For instance, related compounds like 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid have documented ¹³C NMR, IR, and Raman spectra.[8] Similarly, the precursor Benzyl 4-oxopiperidine-1-carboxylate has available ¹H NMR and ¹³C NMR data.[9] Researchers are advised to consult these databases for detailed spectral information.

Synthesis and Reactivity

This compound is not known to occur naturally and is produced synthetically.[2] The most common method for its preparation is the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with benzyl chloroformate (Cbz-Cl).[2] This reaction introduces the benzyloxycarbonyl (Cbz) group as a protecting group for the nitrogen atom of the piperidine ring.[2]

Experimental Protocol: Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

This protocol is based on a widely cited synthetic method.[\[5\]](#)[\[6\]](#)

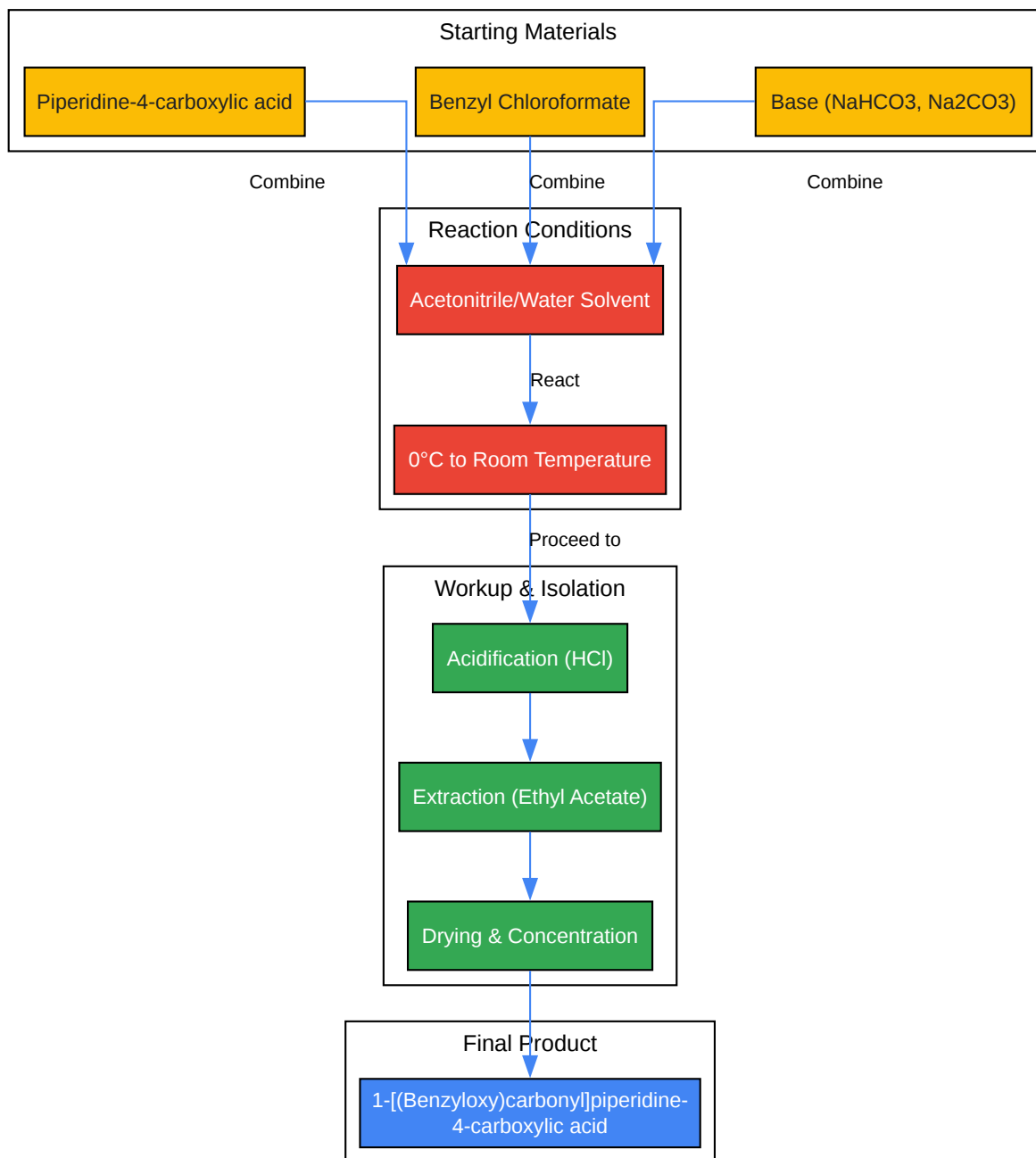
Materials:

- Piperidine-4-carboxylic acid
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO_3)
- Sodium carbonate (Na_2CO_3)
- Acetonitrile
- Water
- 1N Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve piperidine-4-carboxylic acid (1.0 eq.) in a 2:3 mixture of acetonitrile and water.
- **Base Addition:** Add sodium bicarbonate (1.5 eq.) and sodium carbonate (1.5 eq.) to the mixture and adjust the pH to between 10 and 11.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath.

- Addition of Protecting Group: Slowly add benzyl chloroformate (1.0 eq.) dropwise to the cooled mixture.
- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.[6]
- Acidification: Upon completion of the reaction, carefully acidify the mixture to a pH of approximately 2-3 by the dropwise addition of 1N HCl.[5][6]
- Workup:
 - Remove the acetonitrile by evaporation under reduced pressure.[5][6]
 - Extract the remaining aqueous phase three times with ethyl acetate.[5][6]
 - Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[5][6]
- Isolation: Concentrate the organic phase under reduced pressure to yield 1-[(benzyloxycarbonyl)piperidine-4-carboxylic acid].[5][6] The product is often obtained in quantitative yield and can be used in subsequent steps without further purification.[5][6]



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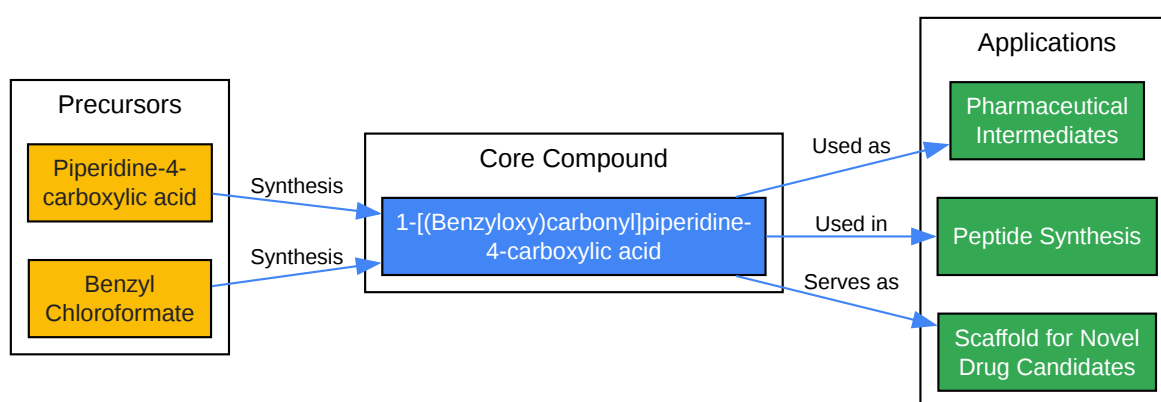
Figure 1. Synthetic workflow for 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid.

Applications in Research and Drug Development

1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1] The Cbz-protected nitrogen and the carboxylic acid functional group provide two reactive sites that can be selectively modified.

Its primary applications include:

- **Scaffold for Drug Design:** The piperidine ring is a common scaffold in medicinal chemistry, appearing in numerous drugs.[1] This compound serves as a starting material for creating more complex piperidine derivatives with potential therapeutic activities, including inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in *Mycobacterium tuberculosis* and acetylcholinesterase inhibitors for dementia treatment.[10][11]
- **Peptide Synthesis:** As a protected amino acid derivative, it is used in peptide synthesis to introduce a constrained piperidine moiety into peptide chains.[2] This can enhance metabolic stability and conformational rigidity, which are desirable properties in drug candidates.[12]
- **Intermediate for Psychoactive Drugs:** The piperidine structure is a key component of several psychoactive drugs, and this compound serves as a vital intermediary in their synthesis.[1]



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Figure 2. Logical relationship of the compound as a key chemical intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid** is classified as an irritant.
[7][13][14]

- Hazard Statements:
 - H315: Causes skin irritation.[7][14]
 - H319: Causes serious eye irritation.[7]
 - H335: May cause respiratory irritation.[7][14]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][14]
 - P264: Wash hands thoroughly after handling.[7]
 - P271: Use only outdoors or in a well-ventilated area.[7]
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
 - P302+P352: IF ON SKIN: Wash with plenty of water.[7]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is imperative to handle this compound in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Store in a cool, dry place, sealed from moisture, and away from oxidizing agents.[3][4] agents. [5, 9]

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